molecular formula C7H4ClN3O2S B2599938 Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate CAS No. 1564633-21-1

Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate

Cat. No. B2599938
CAS RN: 1564633-21-1
M. Wt: 229.64
InChI Key: MNARSWJKTMFKAR-UHFFFAOYSA-N
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Description

“Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate” is a chemical compound . It is part of a larger family of compounds known as thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of thiazolopyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Scientific Research Applications

Antitumor Activity

Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate has demonstrated high antitumor activity. Researchers have explored its potential as an anticancer agent due to its structural similarity to purine, which allows for effective binding to biological targets . Further studies are needed to understand its mechanism of action and optimize its use in cancer therapy.

Antibacterial Properties

Thiazolo[3,2-a]pyrimidine derivatives, including methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate, have been evaluated for antibacterial activity. Some compounds in this family exhibited better antibacterial effects than standard drugs against both Gram-negative and Gram-positive bacteria . These findings suggest potential applications in developing new antibacterial agents.

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Compounds with anti-inflammatory properties are valuable for managing pain and fever. While methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate’s anti-inflammatory activity has not been explicitly studied, related pyrrolo[2,3-d]pyrimidines have shown promise . Further investigation could reveal its potential in this area.

Modification of Biological Targets

The thiazolo[3,2-a]pyrimidine scaffold allows for easy modification by introducing new binding sites. Researchers can tailor methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate to optimize interactions with specific biological targets . This versatility makes it attractive for drug design.

Functionalization via Active Methylene Group

The active methylene group (C2H2) in the thiazolo[3,2-a]pyrimidine ring system provides functionalization opportunities. Researchers can exploit this reactivity to synthesize derivatives with specific properties . Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate’s active methylene group may be harnessed for diverse applications.

properties

IUPAC Name

methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2S/c1-13-7(12)5-3-4(11-14-5)6(8)10-2-9-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNARSWJKTMFKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NS1)C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1564633-21-1
Record name methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
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